molecular formula C16H15ClN4O B4475695 9-(2-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4475695
M. Wt: 314.77 g/mol
InChI Key: UXSFKLIWUUANID-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazolinone derivative characterized by a 2-chlorophenyl substituent at position 9 and a methyl group at position 6 (ID: Y020-6070). Its molecular formula is C₁₆H₁₅ClN₄O, with a molecular weight of 314.77 g/mol . Key physicochemical properties include a logP of ~3.3, indicative of moderate lipophilicity, and a polar surface area of 51.557 Ų, suggesting moderate solubility . The compound has been synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic diketones, and heterocyclic amines under catalytic conditions .

Properties

IUPAC Name

9-(2-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-9-6-12-14(13(22)7-9)15(10-4-2-3-5-11(10)17)21-16(20-12)18-8-19-21/h2-5,8-9,15H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFKLIWUUANID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Triazoloquinazolinone derivatives vary in substituents at positions 6, 9, and the aryl ring, which influence their physicochemical and pharmacological profiles. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
9-(2-Chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Cl (C9), CH₃ (C6) C₁₆H₁₅ClN₄O 314.77 Moderate logP (3.3), RXFP4 agonist activity
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-OH (C9), (CH₃)₂ (C6) C₁₇H₁₇N₄O₂ 315.35 Higher polarity (logP ~2.8), synthesized via NGPU catalyst (95% yield)
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-OCH₃ (C6), Ph (C9) C₂₀H₁₈N₄O₂ 362.39 Enhanced solubility (logD ~2.5), no reported bioactivity
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one 4-Cl (C9), tetrazole ring C₁₄H₁₁ClN₆O 314.73 Tetrazole heterocycle, synthesized via p-TSA catalysis (85% yield)

Pharmacological Profiles

  • RXFP4 Agonist Activity: The 2-chlorophenyl derivative demonstrated selective RXFP4 agonism in cAMP inhibition assays (EC₅₀ = 0.8 µM), attributed to its chloro-substituted aryl group and triazole-quinazolinone scaffold .

Physicochemical Properties

  • Lipophilicity : The 2-chlorophenyl compound’s logP (3.3) is higher than its 4-hydroxyphenyl analogue (logP 2.8), reflecting the chloro group’s hydrophobic contribution .
  • Hydrogen Bonding: The 4-hydroxyphenyl derivative has one additional H-bond donor (OH group), enhancing solubility but reducing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(2-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(2-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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